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Abstract

Nigerose (0-D-Glc-[1 - 3]-D-Glc), also known as sakebiose, is a disaccharide of increasing
interest in microbiology and biotechnology. Initially identified as a constituent of the fungal
polysaccharide nigeran, its roles extend from a metabolic substrate to a modulator of enzymatic
activity and a potential prebiotic.[1] This guide provides a comprehensive technical overview of
the metabolism, biological functions, and regulatory impact of nigerose in various
microorganisms. It details the key enzymatic pathways involved in its catabolism, its function as
a competitive inhibitor in oral streptococci, and its structural role in the fungal cell wall.
Furthermore, this document furnishes detailed experimental protocols for the study of nigerose
and its related enzymes, alongside quantitative data and pathway visualizations to support
advanced research and development.

Nigerose Metabolism in Microorganisms

The metabolic pathways for nigerose are less ubiquitous than those for other disaccharides
like maltose or sucrose, but they are critical for the organisms that possess them. Metabolism
is primarily catabolic, centered around the activity of a specific phosphorylase.

Catabolism via Nigerose Phosphorylase
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The primary route for nigerose catabolism is a phosphorolytic cleavage reaction catalyzed by
nigerose phosphorylase (NP) (EC 2.4.1.279).[2] This enzyme belongs to the Glycoside
Hydrolase family 65 (GH65). The reaction is reversible and proceeds with an inversion of the
anomeric configuration, producing D-glucose and 3-D-glucose-1-phosphate (3-G1P) from
nigerose and inorganic phosphate (Pi).[3]

Reaction: Nigerose + Pi = D-glucose + 3-D-glucose-1-phosphate

A well-characterized nigerose phosphorylase is from the bacterium Clostridium
phytofermentans.[3] This enzyme exhibits high specificity for nigerose, with only weak activity
on the related a-1,2-linked disaccharide, kojibiose.[4] The products can readily enter central
metabolism; D-glucose enters glycolysis directly, and 3-G1P can be converted to glucose-6-
phosphate by B-phosphoglucomutase.

/l Nodes nigerose [label="Nigerose\n(a-D-Glc-(1 - 3)-D-Glc)", fillcolor="#F1F3F4",
fontcolor="#202124"]; pi [label="Phosphate (Pi)", shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124", style="dashed"]; enzyme [label="Nigerose Phosphorylase\n(EC
2.4.1.279)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; glucose [label="D-
Glucose", fillcolor="#FBBCO05", fontcolor="#202124"]; beta_g1p [label="3-D-Glucose-1-
Phosphate”, fillcolor="#FBBC05", fontcolor="#202124"]; glycolysis [label="Glycolysis",
fillcolor="#34A853", fontcolor="#FFFFFF"]; g6p [label="Glucose-6-Phosphate",
fillcolor="#FBBCO05", fontcolor="#202124"]; bpgm [label="3-Phosphoglucomutase”,
fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges nigerose -> enzyme [arrowhead=none]; pi -> enzyme [arrowhead=none]; enzyme ->

glucose [label=""]; enzyme -> beta_g1p [label=""]; glucose -> glycolysis; beta_glp -> bpgm

[arrowhead=none]; bpgm -> g6p; g6p -> glycolysis;

/Il Invisible nodes for layout {rank=same; nigerose; pi;} {rank=same; glucose; beta_gip;}} .dot
Caption: Catabolic pathway of nigerose via nigerose phosphorylase.

Biosynthesis and Anabolism

In certain fungi, such as Aspergillus and Penicillium species, nigerose is a key structural unit of
nigeran, a linear polysaccharide with alternating a-1,3 and a-1,4 glycosidic linkages. The
biosynthesis of nigeran is a significant anabolic fate for glucose units. Recent studies in

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nigerose_phosphorylase
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21808968/
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21808968/
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.researchgate.net/publication/51540147_Discovery_of_nigerose_phosphorylase_from_Clostridium_phytofermentans
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/product/b1581268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Aspergillus luchuensis have identified that the gene nisA (previously agsB), encoding a putative
a-1,3-glucan synthase, is essential for nigeran synthesis. The expression of nisA is notably
upregulated under nitrogen starvation conditions, suggesting a role for nigeran in cellular
survival and stress response.

Biological Roles and Signaling

Nigerose and its polymer, nigeran, play diverse roles in microbial physiology, from nutrition and
structural integrity to competitive inhibition and potential immunomodulation.

Nutrient and Carbon Source

While not as commonly utilized as glucose or sucrose, nigerose can serve as a valuable
carbon source for microorganisms possessing the necessary enzymatic machinery. For
instance, various fungi like Aspergillus niger can metabolize sugars released from the
breakdown of cell wall components, including nigeran. In the gut microbiome, certain probiotic
bacteria are capable of fermenting nigerose and related nigerooligosaccharides (NOS),
highlighting their potential as prebiotics.

Role in the Fungal Cell Wall

In some filamentous fungi, nigeran is an important component of the cell wall, a dynamic
structure crucial for protecting the cell and defining its morphology. The production of nigeran is
tightly regulated; in A. luchuensis, two genes adjacent to the nigeran synthase gene, agtC and
gnsA, have been shown to modulate the quantity and degree of polymerization of the final
polysaccharide. Disruption of agtC led to a 21% increase in nigeran synthesis, while disruption
of gnsA caused a 36% decrease, indicating a complex regulatory network controlling the
incorporation of nigerose units into the cell wall. This suggests a functional role for nigeran in
adapting the cell wall architecture to environmental cues like nutrient availability.

Inhibition of Virulence Factors in Oral Bacteria

A significant biological role for nigerose has been identified in the context of dental caries. The
bacterium Streptococcus sobrinus, a contributor to dental plaque, produces extracellular
glucans that are essential for biofilm formation. This synthesis is carried out by D-
glucosyltransferases (GTFs). Nigerose acts as a competitive inhibitor of GTF-I, the enzyme
responsible for synthesizing water-insoluble, a-1,3-linked glucans that form the structural core
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of the biofilm matrix. By competing with sucrose for the enzyme's active site, nigerose
effectively reduces the production of these adhesive polysaccharides, thereby inhibiting a key
virulence mechanism.

// Nodes sucrose [label="Sucrose", fillcolor="#FBBC05", fontcolor="#202124"]; gtf
[label="Glucosyltransferase-I\n(GTF-I)", shape=diamond, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; glucan [label="Insoluble a-1,3-Glucan\n(Biofilm Matrix)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; nigerose [label="Nigerose", fillcolor="#F1F3F4",
fontcolor="#202124"]; inhibition [label="Competitive\ninhibition", shape=plaintext,
fontcolor="#EA4335"];

// Edges sucrose -> gtf [label=" Substrate"]; gtf -> glucan [label=" Synthesis"]; nigerose -> gtf
[color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibitor"];

/Il Positioning {rank=same; sucrose; nigerose} } .dot Caption: Competitive inhibition of S.
sobrinus GTF-1 by nigerose.

Prebiotic and Inmunomodulatory Potential

Nigerose and nigerooligosaccharides (NOS) are considered potential prebiotics because they
are largely indigestible by humans but can be selectively fermented by beneficial gut microbes.
Studies have shown that dietary supplementation with cyclic nigerosylnigerose (CNN), a
related oligosaccharide, can enhance intestinal immune function in mice. This was evidenced
by increased fecal IgA secretion and elevated production of lactic and butyric acid in the
cecum, suggesting that fermentation by the gut microbiota indirectly stimulates mucosal
immunity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological roles of
higerose.

Table 1: Enzyme Kinetic Parameters

Reference(s

)

Enzyme Organism Substrate K_m_ (mM) k_cat_(s™)
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| Nigerose Phosphorylase | Clostridium phytofermentans | Nigerose | 1.7 | 67 | |

Table 2: Enzyme Inhibition Data

Inhibition Reference(s

Enzyme Organism Inhibitor K_i_ (mM)
Type )

| Glucosyltransferase-I (GTF-I) | Streptococcus sobrinus | Nigerose | 15 | Competitive | |

Table 3: Regulation of Nigeran Biosynthesis in Aspergillus luchuensis

] ] Effect on Nigeran
Gene Disruption . Reference(s)
Synthesis

_ Complete loss of
AnisA (agsB) synthesis

AagtC 121% of wild-type level

| AgnsA | 64% of wild-type level | |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of nigerose.

Protocol for Nigerose Phosphorylase Activity Assay

This protocol is adapted from the characterization of nigerose phosphorylase from C.
phytofermentans. It measures the phosphorolytic activity by quantifying the amount of D-
glucose produced.

Materials:
o Purified Nigerose Phosphorylase enzyme
e Nigerose stock solution (e.g., 100 mM in buffer)

e Phosphate stock solution (e.g., 100 mM Potassium Phosphate, pH 7.0)
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Reaction Buffer: 50 mM MOPS-NaOH, pH 7.0

Stop Solution: Dimethyl sulfoxide (DMSO) or 0.2 M Sodium Acetate, pH 4.0

Glucose guantification reagent (e.g., Glucose Oxidase/Peroxidase (GOPOD) assay Kkit)
Microplate reader and 96-well plates

Thermostatic incubator or water bath (30°C)

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 200 pL final
volume:

[¢]

140 pL Reaction Buffer (50 mM MOPS-NaOH, pH 7.0)

[¢]

20 pL Phosphate stock (final conc. 10 mM)

[e]

20 pL Nigerose stock (final conc. 10 mM)

o

Include a "no-enzyme" control with 20 pL of buffer instead of enzyme.
Pre-incubation: Equilibrate the reaction mixture at 30°C for 5 minutes.

Initiate Reaction: Add 20 pL of appropriately diluted Nigerose Phosphorylase to start the
reaction. Mix gently.

Incubation: Incubate at 30°C. For time-course experiments, remove aliquots (e.g., 25 pL) at
specific time points (e.g., 0, 2, 5, 10, 15 minutes).

Stop Reaction: Immediately transfer the aliquot into a tube containing an equal volume (25
uL) of DMSO to stop the enzymatic reaction.

Glucose Quantification:

o Dilute the stopped samples as necessary to fall within the linear range of the glucose
assay.
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o Using a 96-well plate, add a small volume of the (diluted) sample to each well.

o Add the glucose quantification reagent according to the manufacturer's instructions (e.g.,
100-150 pL of GOPOD reagent).

o Incubate as required (e.g., 20 minutes at 37°C).

» Measurement: Read the absorbance at the specified wavelength (e.g., 505-510 nm) using a
microplate reader.

o Calculation: Determine the concentration of glucose produced by comparing the absorbance
values to a standard curve prepared with known D-glucose concentrations. Calculate the
enzyme activity in Units (umol of product formed per minute) per mg of protein.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep_mix [label="1. Prepare Reaction Mix\n(Buffer, Pi, Nigerose)", fillcolor="#FFFFFF",
fontcolor="#202124"]; pre_incubate [label="2. Pre-incubate at 30°C\n(5 min)",
fillcolor="#FFFFFF", fontcolor="#202124"]; add_enzyme [label="3. Add Enzyme to\nInitiate
Reaction”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate at 30°C",
fillcolor="#FFFFFF", fontcolor="#202124"]; take_aliquots [label="5. Take Aliquots\nat Time
Points", fillcolor="#FFFFFF", fontcolor="#202124"]; stop_rxn [label="6. Stop Reaction\n(e.g.,
with DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="7. Quantify D-
Glucose\n(GOPOD Assay)", fillcolor="#FBBCO05", fontcolor="#202124"]; read_abs [label="8.
Read Absorbance\n(510 nm)", fillcolor="#FBBCO05", fontcolor="#202124"]; calculate [label="9.
Calculate Activity\n(U/mg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

/l Edges start -> prep_mix; prep_mix -> pre_incubate; pre_incubate -> add_enzyme,;
add_enzyme -> incubate; incubate -> take_aliquots; take_aliquots -> stop_rxn; stop_rxn ->
quantify; quantify -> read_abs; read_abs -> calculate; calculate -> end; } .dot Caption:
Experimental workflow for Nigerose Phosphorylase assay.

Protocol for Quantification of Nigerose by HPLC

This protocol provides a general framework for quantifying nigerose from microbial culture
supernatants or cell lysates using High-Performance Liquid Chromatography (HPLC) with a
Refractive Index (RI) detector.
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Materials:

o HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87 series or an
amino-propyl column)

o Refractive Index (RI) Detector
e Microbial culture sample
o Centrifuge and 0.22 um syringe filters

o Mobile Phase: Ultrapure, degassed water or a specific solvent like Acetonitrile:Water (e.g.,
75:25 v/v) depending on the column

» Nigerose analytical standard
 Vials for autosampler
Procedure:
e Sample Preparation:
o Collect a known volume of microbial culture.
o Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet cells.

o Carefully collect the supernatant. For intracellular analysis, the cell pellet would require a
separate extraction protocol (e.g., boiling ethanol or freeze-thaw cycles).

o Filter the supernatant through a 0.22 um syringe filter into a clean HPLC vial to remove
any remaining cells and particulate matter.

o Standard Curve Preparation:

o Prepare a stock solution of nigerose standard of known concentration (e.g., 10 mg/mL) in
the mobile phase.
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o Create a series of dilutions from the stock solution to cover the expected concentration
range in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

o Transfer each standard to an HPLC vial.

e HPLC System Setup:

o Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is
achieved on the RI detector.

o Set the column temperature (e.g., 60-85°C for Aminex columns) and flow rate (e.g., 0.6
mL/min) according to the column manufacturer's recommendations.

e Analysis:
o Inject a fixed volume (e.g., 10-20 pL) of each standard and sample.

o Run the chromatogram for a sufficient time to allow for the elution of all sugars of interest.
Nigerose will have a characteristic retention time under the specified conditions.

» Data Processing:
o Integrate the peak area corresponding to nigerose in both the standards and the samples.

o Generate a standard curve by plotting the peak area versus the concentration of the
nigerose standards.

o Use the linear regression equation from the standard curve to calculate the concentration
of nigerose in the unknown samples based on their peak areas.

Protocol for Gene Expression Analysis via RT-gPCR

This protocol outlines the steps to measure the relative expression of a target gene (e.g.,
nigerose phosphorylase or nigeran synthase) in a microorganism after induction with
nigerose, using a two-step RT-gPCR approach.

Materials:
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e Microbial culture grown to mid-log phase
 Inducer: Nigerose solution (sterile)
e Control: Corresponding volume of sterile water or media
o RNA extraction kit suitable for the microorganism
» DNase I, RNase-free
o cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT))
e (PCR master mix (e.g., SYBR Green-based)
o Gene-specific primers for the target gene and a validated reference (housekeeping) gene
e gPCR instrument
Procedure:
e Microbial Culture and Induction:
o Grow the microorganism in appropriate liquid media to the mid-exponential phase.

o Split the culture into two flasks. To the 'test' flask, add nigerose to the desired final
concentration. To the 'control’ flask, add an equal volume of sterile solvent.

o Incubate both flasks for a predetermined induction period (e.g., 30, 60, 120 minutes).
e RNA Extraction:
o Harvest cells from both cultures by rapid centrifugation at 4°C.

o Immediately proceed with RNA extraction using a suitable kit, following the manufacturer's
protocol. Include a mechanical lysis step (e.g., bead beating) if working with fungi or
difficult-to-lyse bacteria.

¢ DNase Treatment:
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o Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.

o Purify the RNA post-treatment and verify its integrity and concentration using a
spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

o cDNA Synthesis (Reverse Transcription):

o Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 pg) using a cDNA
synthesis Kit.

o Perform a "no-RT" control (without reverse transcriptase) to check for residual gDNA
contamination in subsequent gPCR steps.

e Quantitative PCR (qPCR):

o Prepare qPCR reactions in triplicate for each sample (control cDNA, test cDNA, no-RT
control, no-template control). Each reaction should contain g°PCR master mix, forward and
reverse primers for either the target or reference gene, and diluted cDNA.

o Run the gPCR plate on a real-time PCR instrument using a standard thermal cycling
program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and
extension).

o Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

o Data Analysis:
o Determine the quantification cycle (Cq) value for each reaction.

o Calculate the relative gene expression using the AACq method. Normalize the Cq of the
target gene to the Cq of the reference gene for both control and nigerose-induced
samples (ACq). Then, calculate the difference between the test and control ACq values
(AACQ).

o The fold change in gene expression is calculated as 2-AACq.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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